molecular formula C20H27N3O4 B2833570 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide CAS No. 899743-82-9

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide

Cat. No. B2833570
CAS RN: 899743-82-9
M. Wt: 373.453
InChI Key: AYMXVZCQAARCMT-UHFFFAOYSA-N
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Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide, also known as BDP, is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in medical research. BDP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Discovery of Clinical Candidates

Research led by Shibuya et al. (2018) introduced an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), demonstrating the role of piperazine units in enhancing aqueous solubility and oral absorption. This compound, named K-604, was identified for its potential in treating diseases involving ACAT-1 overexpression, highlighting the importance of structural modifications in developing therapeutic agents Shibuya et al., 2018.

Antimicrobial Activity of Piperazine Derivatives

Temiz‐Arpacı et al. (2005) synthesized a series of benzoxazole derivatives containing piperazine units, testing their antimicrobial activity against various bacterial and fungal strains. The compounds exhibited a broad spectrum of activity, demonstrating the potential of piperazine derivatives in antimicrobial research Temiz‐Arpacı et al., 2005.

Neuropeptide Y5 Antagonists for Obesity Treatment

A study on benzoxazinone derivatives as neuropeptide Y5 antagonists revealed their potential in reducing food intake in rodents, indicating the utility of such compounds in obesity research. This study showcases the therapeutic potential of structurally complex piperazine derivatives Torrens et al., 2005.

Organotin(IV) Derivatives with Biological Activities

Research on organotin(IV) derivatives containing the benzo[d][1,3]dioxol moiety highlighted their significant antibacterial, antifungal, and cytotoxic activities. This work underscores the versatility of incorporating piperazine and benzo[d][1,3]dioxol units into compounds for developing agents with potential biomedical applications Shaheen et al., 2018.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclohexyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c24-19(21-16-4-2-1-3-5-16)20(25)23-10-8-22(9-11-23)13-15-6-7-17-18(12-15)27-14-26-17/h6-7,12,16H,1-5,8-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMXVZCQAARCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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